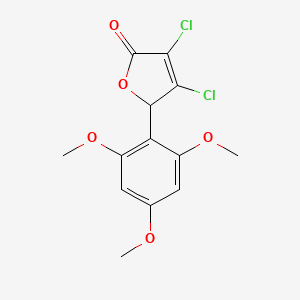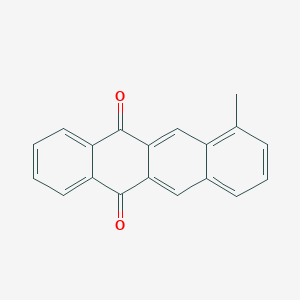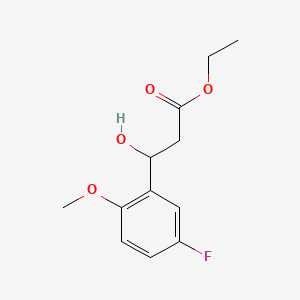
3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable chlorinating agent to introduce the dichloro groups. This is followed by cyclization to form the furanone ring. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions might involve the use of hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context in which the compound is studied. For example, it might inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Lacks the trimethoxyphenyl group.
5-(2,4,6-Trimethoxyphenyl)furan-2(5H)-one: Lacks the dichloro groups.
Uniqueness
The presence of both the dichloro and trimethoxyphenyl groups in 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one makes it unique, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H12Cl2O5 |
|---|---|
Peso molecular |
319.13 g/mol |
Nombre IUPAC |
3,4-dichloro-2-(2,4,6-trimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12Cl2O5/c1-17-6-4-7(18-2)9(8(5-6)19-3)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3 |
Clave InChI |
GZBVYYOCDZCJFL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C2C(=C(C(=O)O2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)

![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)




![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)


